Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine
Description
Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine is a tertiary amine derivative featuring a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-methylphenyl group. The oxadiazole moiety is linked via a methylene bridge to a dibenzylamine group (C₆H₅CH₂)₂N–CH₂–.
Properties
Molecular Formula |
C24H23N3O |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-benzyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C24H23N3O/c1-19-12-14-22(15-13-19)24-26-25-23(28-24)18-27(16-20-8-4-2-5-9-20)17-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3 |
InChI Key |
ZGAGZAGLJYQFGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a 4-methylphenyl group, often using a Friedel-Crafts alkylation reaction.
Attachment of the dibenzylamine moiety: The final step involves the reaction of the oxadiazole derivative with dibenzylamine under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., Lewis acids) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Crystallographic Data : The target compound lacks reported crystal structures, unlike its simpler oxadiazole analog .
- Bioactivity: No direct studies are cited, but related oxadiazoles show promise in drug discovery .
- Synthetic Challenges : Dibenzylamine’s steric bulk may complicate coupling reactions, necessitating optimized conditions (e.g., DMF as solvent, triethylamine as base) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine?
- Methodological Answer : The synthesis typically involves a multistep process. First, the 1,3,4-oxadiazole core is prepared by cyclizing substituted carboxylic acids (e.g., via hydrazide intermediates using POCl₃ at 120°C) . Next, the dibenzylamine moiety is introduced through coupling reactions in aprotic polar solvents (e.g., DMF or DMSO) with intermediates like bromoacetyl derivatives. For example, bromoacetyl bromide reacts with thiazole or oxadiazole precursors under basic conditions to form key intermediates .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like C=N (1,3,4-oxadiazole) and NH stretches .
- NMR (¹H/¹³C) : Confirms substitution patterns on aromatic rings and methylene bridges (e.g., benzyl protons at δ 4.5–5.0 ppm) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, particularly for verifying the oxadiazole-thiazole linkage .
Q. What preliminary biological screening methodologies are recommended for this compound?
- Methodological Answer : Initial screening should focus on:
- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria .
- Antioxidant Potential : DPPH radical scavenging assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can the reaction yield of the 1,3,4-oxadiazole core formation be optimized?
- Methodological Answer : Key variables include:
- Catalyst : POCl₃ vs. PCl₅, with POCl₃ showing higher efficiency for cyclization .
- Temperature : Reactions at 120°C reduce side products compared to lower temperatures .
- Solvent : Aprotic solvents (e.g., toluene) improve cyclization rates .
- Table 1 : Optimization data from analogous oxadiazole syntheses:
| Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|
| POCl₃ | 120 | 85 | |
| PCl₅ | 100 | 62 |
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase II) or receptors (e.g., 5-HT₃) .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the 4-methylphenyl ring) with bioactivity .
Q. How do structural modifications impact bioactivity?
- Methodological Answer : Systematic SAR studies should:
- Replace the 4-methylphenyl group with electron-deficient aryl rings (e.g., 4-CF₃) to enhance antimicrobial potency .
- Introduce sulfonamide or trifluoromethyl groups to improve metabolic stability .
- Table 2 : Bioactivity of structural analogs:
| Substituent | IC₅₀ (μM, MCF-7) | Antimicrobial Zone (mm) | Reference |
|---|---|---|---|
| 4-Methylphenyl | 12.5 | 14 | |
| 4-Trifluoromethylphenyl | 8.2 | 18 |
Q. What mechanistic insights explain contradictions in reported biological data?
- Methodological Answer : Discrepancies in cytotoxicity or antimicrobial results may arise from:
- Solubility Differences : Use DMSO vs. aqueous buffers alters compound bioavailability .
- Assay Conditions : Varying pH or serum content in cell culture media affects stability .
- Target Selectivity : Off-target effects (e.g., kinase inhibition) may dominate in certain cell lines .
Synthesis and Characterization Workflow

Example pathway for oxadiazole derivatives, adapted from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
